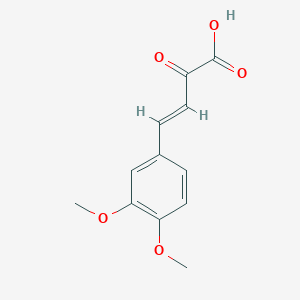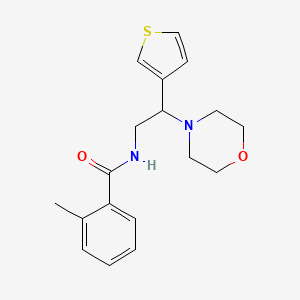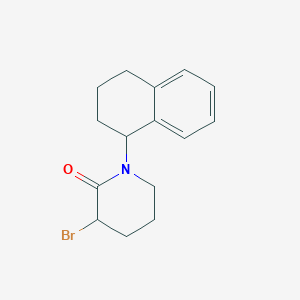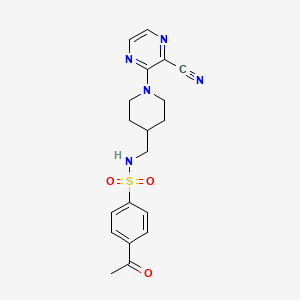
4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a butenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Similar in structure but with an acetic acid moiety instead of a butenoic acid.
3,4-Dimethoxyphenethylamine: Contains an ethylamine group instead of a butenoic acid.
3,4-Dimethoxyphenylpropanoic acid: Features a propanoic acid group instead of a butenoic acid.
Uniqueness
4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
65152-30-9 |
|---|---|
Molekularformel |
C12H12O5 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
4-(3,4-dimethoxyphenyl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C12H12O5/c1-16-10-6-4-8(7-11(10)17-2)3-5-9(13)12(14)15/h3-7H,1-2H3,(H,14,15) |
InChI-Schlüssel |
SHUJCNYJGLPHKM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C(=O)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C(=O)O)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,6R)-7-Azabicyclo[4.2.0]octane](/img/structure/B2904254.png)
![2-[[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2904256.png)




![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2904266.png)
![{[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B2904267.png)
![4-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2904268.png)
![1-allyl-4-(1-(2-(4-(tert-butyl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2904271.png)
![N-(2-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2904272.png)
![2-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole](/img/structure/B2904273.png)

